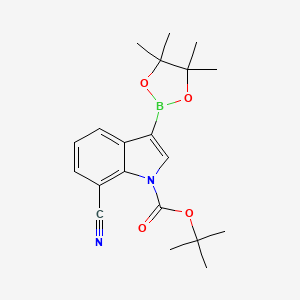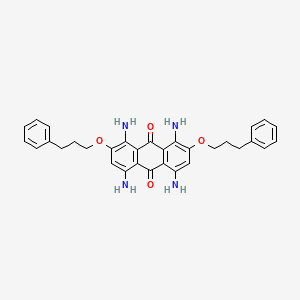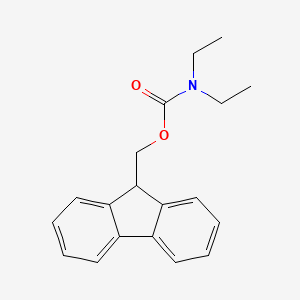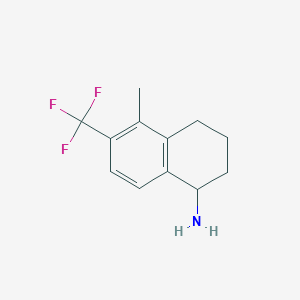
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol is a complex organic compound that features a bromine atom, a trimethylsilyl group, and an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of the Bromine Atom: Bromination of the indazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Final Functionalization: The final step involves the attachment of the (2-(trimethylsilyl)ethoxy)methyl group to the indazole ring, often through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The trimethylsilyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol-3-yl)methanol: Similar structure but with a triazole ring instead of an indazole ring.
5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol is unique due to its specific combination of functional groups and the indazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H21BrN2O2Si |
|---|---|
Peso molecular |
357.32 g/mol |
Nombre IUPAC |
[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-6-yl]methanol |
InChI |
InChI=1S/C14H21BrN2O2Si/c1-20(2,3)5-4-19-10-17-14-7-12(9-18)13(15)6-11(14)8-16-17/h6-8,18H,4-5,9-10H2,1-3H3 |
Clave InChI |
HJVDQDSRIZPLBD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2C=N1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)






![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)




